REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[N:6][CH:7]=1.[NH3:16]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[C:10]1([CH2:9][O:8][C:4]2[CH:3]=[C:2]([NH2:16])[CH:7]=[N:6][CH:5]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4.5.6.7.8|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)OCC1=CC=CC=C1
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Name
|
|
Quantity
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37 mL
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Type
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reactant
|
Smiles
|
N
|
Name
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|
Quantity
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1.96 g
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Type
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catalyst
|
Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Type
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CUSTOM
|
Details
|
the dark blue suspension was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The tube was sealed
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Type
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TEMPERATURE
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Details
|
to cool to ambient temperature
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Type
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TEMPERATURE
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Details
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After further cooling in an ice-water bath
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Type
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CONCENTRATION
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Details
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the mixture was concentrated on a rotary evaporator to a small volume (˜20 mL) of a dark-blue solution
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Type
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ADDITION
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Details
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The solution was diluted with water (40 mL) and saturated K2CO3 solution (40 mL)
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 (4×40 mL)
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Type
|
WASH
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Details
|
turbid-brown CHCl3 extracts were washed with saturated NaCl solution (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(rotary evaporator)
|
Type
|
CUSTOM
|
Details
|
The resulting dark-brown oil, was briefly dried on the vacuum pump
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |